REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.C([N-]C(C)C)(C)C.[Li+].[Cl:27][C:28]1[CH:37]=[C:36]2[C:31]([CH:32]=[CH:33][C:34]([CH3:38])=[N:35]2)=[CH:30][CH:29]=1.Cl[Si](C)(C)C.[Br:44]Br>O1CCCC1>[Br:44][CH2:38][C:34]1[CH:33]=[CH:32][C:31]2[C:36](=[CH:37][C:28]([Cl:27])=[CH:29][CH:30]=2)[N:35]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting dark red solution was stirred at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
increasing to 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -30° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 30 min period
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining an addition temperature of below -20° C. at all times
|
Type
|
STIRRING
|
Details
|
The mixture was stirred below -20° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated ammonium chloride solution (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded a brown oily solid
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC2=CC(=CC=C2C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |